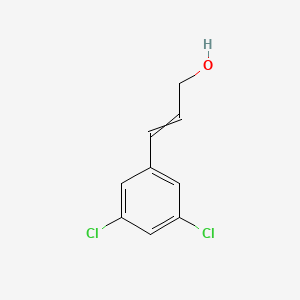

3-(3,5-Dichlorophenyl)prop-2-en-1-ol

Description

3-(3,5-Dichlorophenyl)prop-2-en-1-ol is an organic compound featuring a propenol backbone substituted with a 3,5-dichlorophenyl group. The compound’s hydroxyl and conjugated alkene groups suggest reactivity in oxidation, hydrogen bonding, and electrophilic addition, which may influence its biological or industrial utility .

Propriétés

IUPAC Name |

3-(3,5-dichlorophenyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-2,4-6,12H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTVBRBMNZFXJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Chalcone Derivatives

The chalcone analog (E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one (synthesized via Claisen-Schmidt condensation) shares structural similarities but replaces the hydroxyl group at the propenol position with a ketone. Key distinctions include:

- Functional Groups : The ketone in the chalcone derivative enhances electrophilicity, whereas the hydroxyl group in 3-(3,5-dichlorophenyl)prop-2-en-1-ol facilitates hydrogen bonding.

- Synthesis: The chalcone was synthesized using 3,5-dichloro-2-hydroxybenzaldehyde and acetophenone under basic conditions, whereas 3-(3,5-dichlorophenyl)prop-2-en-1-ol would likely require aldehyde reduction or allylic alcohol formation pathways .

- Biological Activity : The chalcone exhibited antioxidant activity (IC₅₀ = 42.5 μM in DPPH assays), suggesting that the hydroxyl group in 3-(3,5-dichlorophenyl)prop-2-en-1-ol might confer similar or enhanced radical-scavenging properties .

Urea-Based Dichlorophenyl Compounds

Several 3-(dichlorophenyl)-1,1-dimethylurea analogs (e.g., 3-(3,5-dichlorophenyl)-1,1-dimethylurea) are documented as herbicides and analytical standards. Comparisons include:

- Applications: Urea derivatives are widely used as herbicides (e.g., diuron), whereas propenol derivatives may prioritize antioxidant or pharmaceutical applications .

Alkene-Substituted Dichlorophenyl Compounds

The compound 3-(3,5-dichlorophenyl)-2-methyl-1-propene (C₁₀H₁₀Cl₂, molar mass 201.09 g/mol) shares the dichlorophenyl and alkene groups but lacks the hydroxyl group. Key differences:

- Reactivity : The methyl-propene structure favors polymerization or electrophilic addition, while the hydroxyl group in the target compound may direct reactivity toward oxidation or esterification.

- Physical Properties : The absence of a hydroxyl group reduces polarity, likely increasing hydrophobicity compared to 3-(3,5-dichlorophenyl)prop-2-en-1-ol .

Data Tables

Table 1. Structural and Functional Comparison

Research Findings and Implications

- Antioxidant Potential: The chalcone derivative’s DPPH radical-scavenging activity (IC₅₀ = 42.5 μM) suggests that 3-(3,5-dichlorophenyl)prop-2-en-1-ol, with its free hydroxyl group, could exhibit comparable or superior antioxidant properties .

- Herbicidal Activity: Urea analogs highlight the role of halogenation in enhancing bioactivity, though their mechanisms differ from propenol derivatives due to functional group disparities .

- Structural Insights : The absence of crystallographic data for 3-(3,5-dichlorophenyl)prop-2-en-1-ol underscores the need for advanced characterization (e.g., X-ray diffraction using SHELX programs) to confirm stereochemistry and intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.